molecular formula C14H16ClNO2S2 B7095463 4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole

4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole

Cat. No.: B7095463
M. Wt: 329.9 g/mol
InChI Key: CNUTXEWRVSMBSI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group, a methyl group, and a methylsulfonylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable acid catalyst to yield the thiazole ring. The methyl and methylsulfonylpropan-2-yl groups are introduced through subsequent alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Scientific Research Applications

4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of key enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole is unique due to the presence of both the chlorophenyl and methylsulfonylpropan-2-yl groups.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S2/c1-9-12(10-5-7-11(15)8-6-10)16-13(19-9)14(2,3)20(4,17)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUTXEWRVSMBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)(C)S(=O)(=O)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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